![molecular formula C7H5N3S2 B2709273 3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile CAS No. 338778-08-8](/img/structure/B2709273.png)
3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile is a chemical compound with the CAS Number: 338778-08-8. It has a molecular weight of 196.28 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 195.27 . It is a solid at room temperature . The melting point is between 126 - 128 degrees Celsius .Scientific Research Applications
Antiviral Activities
3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile and its derivatives have been extensively studied for their antiviral activities. Research shows that these compounds exhibit significant antiviral properties against a range of viruses. For instance, a study on the structural, topological, and vibrational properties of isothiazole derivatives, including compounds similar to this compound, highlighted their potential antiviral activities due to their ability to traverse biological membranes rapidly, which is attributed to their high polarity. This characteristic likely contributes to their elevated antiviral activity, especially in derivatives that undergo hydrolysis, enhancing their antiviral properties within cells (Romani, D., Márquez, M. J., Márquez, M., & Brandán, S., 2015).
Another study focused on the synthesis of new 3-methylthio-5-aryl-4-isothiazolecarbonitriles, demonstrating broad antiviral spectrum against picornaviruses, providing evidence of the effectiveness of these compounds in inhibiting various human rhinovirus serotypes and enteroviruses (Cutrì, C. C., Garozzo, A., Siracusa, M., Castro, A., Tempera, G., Sarvà, M., & Guerrera, F., 2002).
Antimicrobial and Pharmacological Properties
Isothiazole derivatives have also been investigated for their antimicrobial and pharmacological properties. A study on the synthesis of new thiosemicarbazide and 1,2,4-triazole derivatives from isothiazole compounds revealed their antimicrobial activities, showing promising results against a range of microorganisms. This research indicates the potential of isothiazole derivatives in developing new antimicrobial agents (Popiołek, Ł., Dobosz, M., Chodkowska, A., Jagiełło-wójtowicz, E., Kosikowska, U., Malm, A., Mazur, L., & Rzączyńska, Z., 2011).
Antitumor Activity
Moreover, isothiazole derivatives have been explored for their antitumor activities. Research into asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains, including those derived from isothiazole compounds, has demonstrated their potential in inhibiting tumor growth. This suggests the applicability of isothiazole derivatives in cancer treatment, opening new avenues for the development of anticancer drugs (Hu, G.-q., Hou, L.-l., Xie, S., & Huang, W.-l., 2008).
Synthesis of Heterocyclic Compounds
Isothiazole derivatives are also valuable in the synthesis of various heterocyclic compounds. A study described the one-pot transformation of cyano oxiranes into furo[3,2-c]isothiazole derivatives, showcasing the versatility of isothiazole compounds in organic synthesis. This process enables the development of compounds with potential cytotoxic, antiproliferative, and antibacterial activities, highlighting the significant role of isothiazole derivatives in medicinal chemistry and drug development (Bardasov, I. N., Golubev, R., Ershov, O. V., Kayukov, Ya. S., & Nasakin, O. E., 2011).
Safety and Hazards
properties
IUPAC Name |
3-(cyanomethylsulfanyl)-5-methyl-1,2-thiazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3S2/c1-5-6(4-9)7(10-12-5)11-3-2-8/h3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYZDVSVYWDQDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SCC#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

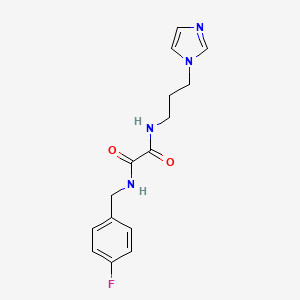
![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide, trifluoroacetic acid](/img/structure/B2709191.png)
![1-(4-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2709193.png)
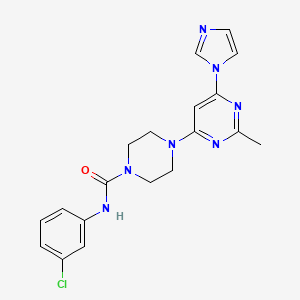
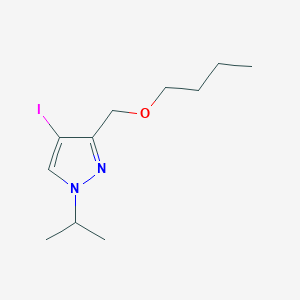
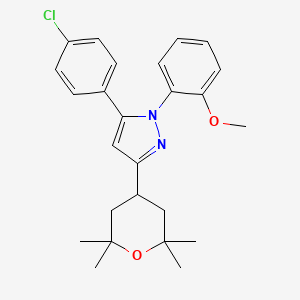



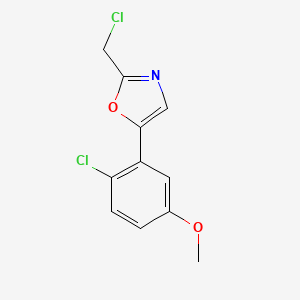
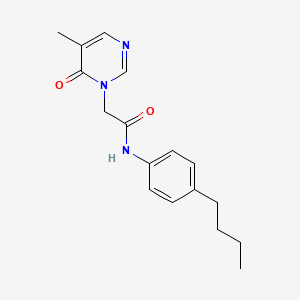

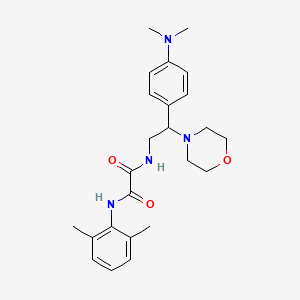
![1-[4-(Benzyloxy)phenoxy]-3-[(4-methoxyphenyl)amino]propan-2-ol](/img/structure/B2709208.png)